

Tmb-PS reaction with hydrogen peroxide

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Compound of Interest

Compound Name: Tmb-PS

Cat. No.: B1663326

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An In-depth Technical Guide on the TMB-Peroxidase-Hydrogen Peroxide Reaction

Introduction

The 3,3',5,5'-Tetramethylbenzidine (TMB) reaction with hydrogen peroxide (H_2O_2) is a cornerstone of modern molecular biology and immunodiagnostics, particularly in assays like the Enzyme-Linked Immunosorbent Assay (ELISA). TMB serves as a chromogenic substrate for peroxidase enzymes, most notably Horseradish Peroxidase (HRP).^{[1][2][3]} In the presence of HRP and an oxidizing agent, hydrogen peroxide, TMB undergoes a color change that allows for the sensitive quantification of the enzyme, and by extension, the target molecule to which the enzyme is conjugated. This guide provides a detailed examination of the core reaction, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.

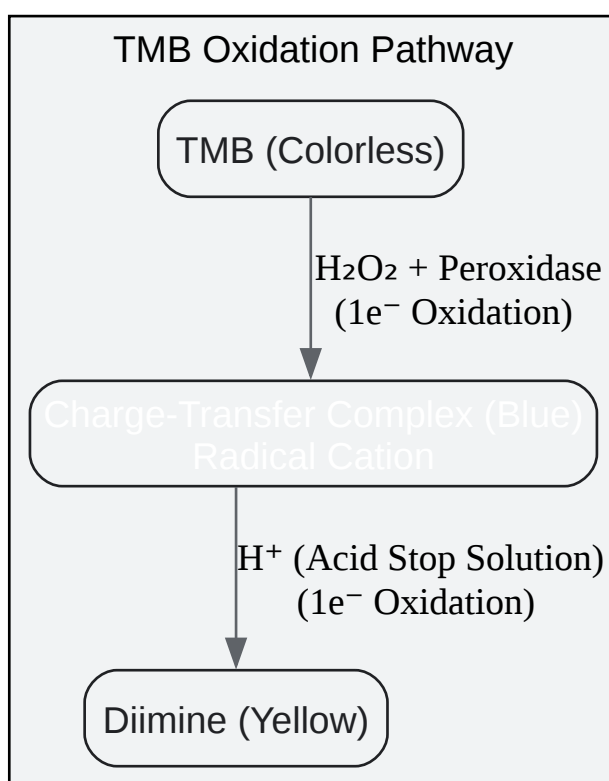
Core Reaction Mechanism

The reaction is initiated when a peroxidase enzyme, such as HRP, catalyzes the transfer of an electron from TMB to hydrogen peroxide. This process involves a two-step oxidation of the TMB molecule.

- **First Oxidation:** The colorless TMB is oxidized in a one-electron transfer, resulting in the formation of a blue, radical cation. This blue product forms a charge-transfer complex with unoxidized TMB.^{[4][5]} This soluble blue product is typically measured spectrophotometrically at wavelengths of 370 nm or between 620-655 nm.

- **Second Oxidation and Termination:** The reaction can be stopped by the addition of an acid, such as sulfuric acid (H_2SO_4) or hydrochloric acid (HCl). The acidic environment facilitates a second one-electron oxidation, converting the blue product into a yellow diimine product. This yellow product is more stable and provides a more sensitive signal, which is measured at an absorbance maximum of 450 nm.

The overall reaction follows a Langmuir-Hinshelwood kinetic model, where both TMB and hydrogen peroxide adsorb onto the surface of the catalyst (in this case, the peroxidase enzyme or a nanozyme) before reacting.



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Caption: Chemical pathway of TMB oxidation.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the TMB-peroxidase reaction, compiled from various standard protocols.

Table 1: Spectrophotometric Properties of TMB Oxidation Products

Product State	Color	Optimal Absorbance Wavelength(s)
Initial Product	Blue	370 nm, 620-655 nm
Acid-Stopped Product	Yellow	450 nm

Table 2: Typical Reagent Concentrations and Incubation Conditions

Parameter	Typical Value / Range	Notes
TMB Stock Solution	0.1% (w/v) in Ethanol	May require warming to dissolve fully. Store at 4°C.
Hydrogen Peroxide (H ₂ O ₂) Stock	0.3% (v/v) in Water	Store at 4°C.
Working Buffer	0.01M Acetate (pH 3.3) or 0.05M Phosphate-Citrate (pH 5.0)	Buffer choice can influence reaction kinetics.
H ₂ O ₂ Working Concentration	0.006% - 0.02%	Added to the substrate buffer immediately before use.
Incubation Time	10 - 30 minutes	Should be done at room temperature and protected from light.
Stop Solution	0.16M - 2M Sulfuric Acid (H ₂ SO ₄) or 1N HCl	Added in equal volume to the substrate solution.

Experimental Protocols

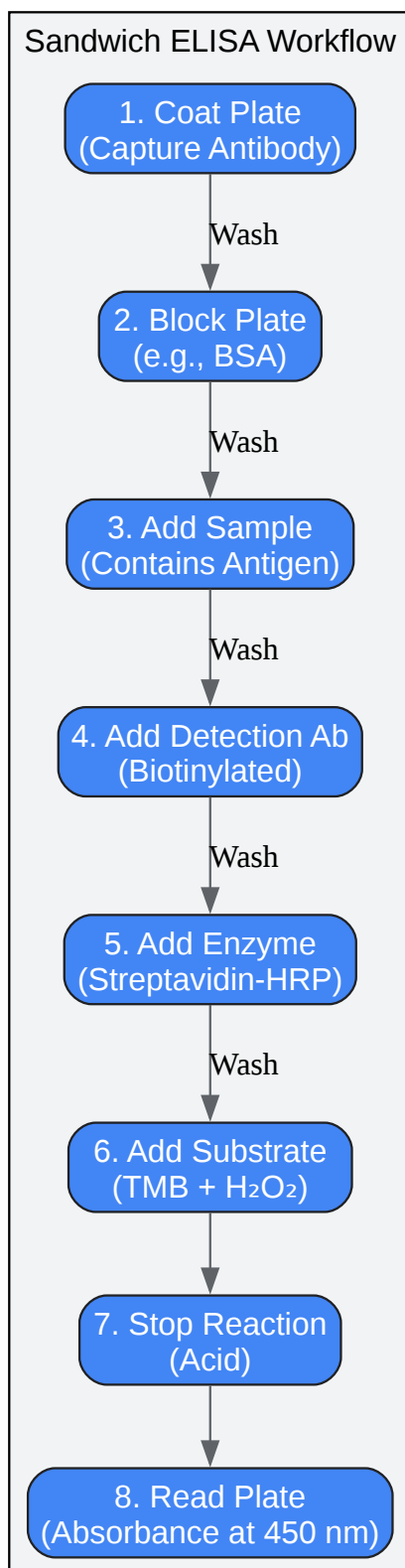
The TMB-H₂O₂ system is most frequently used as the final detection step in immunoassays. Below is a detailed methodology for its application in a standard sandwich ELISA.

Sandwich ELISA Protocol with TMB Detection

This protocol outlines the key steps from plate coating to signal detection.

- Plate Coating:
 - Dilute the capture antibody to a concentration of 1-2 µg/mL in a suitable buffer (e.g., 1X PBS).
 - Add 100 µL of the diluted antibody to each well of a 96-well microplate.
 - Seal the plate and incubate overnight at room temperature or for 2.5 hours with gentle shaking.
- Blocking:
 - Aspirate the coating solution from the wells.
 - Wash the plate 4 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
 - Add 300 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.
 - Incubate for at least 1 hour at room temperature.
- Sample and Standard Incubation:
 - Aspirate the blocking buffer and wash the plate 4 times.
 - Prepare serial dilutions of your standard protein.
 - Add 100 µL of the standards and samples to the appropriate wells.
 - Incubate for 2 hours at room temperature with gentle shaking.
- Detection Antibody Incubation:
 - Aspirate the samples/standards and wash the plate 4 times.

- Add 100 μ L of the biotinylated detection antibody, diluted to approximately 0.5 μ g/mL, to each well.
- Incubate for 1-2 hours at room temperature.
- Enzyme Conjugate Incubation:
 - Aspirate the detection antibody and wash the plate 4 times.
 - Add 100 μ L of HRP-conjugated streptavidin (diluted as recommended, often around 1:20,000) to each well.
 - Incubate for 30-45 minutes at room temperature with gentle shaking.
- Substrate Reaction and Measurement:
 - Aspirate the HRP-streptavidin solution and wash the plate a final 4 times.
 - Prepare the TMB working solution immediately before use by mixing the TMB substrate and hydrogen peroxide solution.
 - Add 100 μ L of the TMB working solution to each well.
 - Incubate for 15-30 minutes at room temperature in the dark. Monitor for color development.
 - Stop the reaction by adding 50-100 μ L of stop solution (e.g., 1M H₂SO₄) to each well. The color will change from blue to yellow.
 - Read the absorbance at 450 nm on a microplate reader immediately.



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Caption: Generalized workflow for a sandwich ELISA.

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